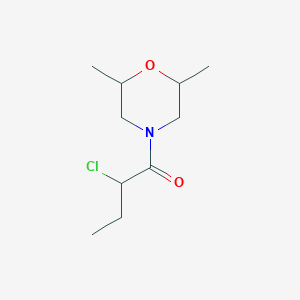

![molecular formula C9H13F3N4 B1479063 2-(8-(Trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)éthan-1-amine CAS No. 2090878-28-5](/img/structure/B1479063.png)

2-(8-(Trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)éthan-1-amine

Vue d'ensemble

Description

The compound you mentioned is a derivative of [1,2,4]triazolo[4,3-a]pyridine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .

Applications De Recherche Scientifique

- Les triazolothiadiazines se sont avérées prometteuses en tant qu'agents anticancéreux potentiels. Des chercheurs ont exploré leurs effets sur diverses lignées cellulaires cancéreuses, notamment le cancer du sein, le carcinome hépatocellulaire et le carcinome colorectal . Ces composés peuvent interférer avec les voies de croissance, de prolifération et de survie des cellules cancéreuses.

- Les triazolothiadiazines présentent une activité antimicrobienne contre les bactéries et les champignons. Elles ont été évaluées pour leur efficacité contre Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae et Candida albicans . Ces résultats suggèrent leur utilisation potentielle dans la lutte contre les infections.

- Certaines triazolothiadiazines possèdent des propriétés analgésiques et anti-inflammatoires. Ces composés peuvent moduler les voies de la douleur et réduire l'inflammation, ce qui en fait des cibles intéressantes pour le développement de médicaments .

- Des chercheurs ont étudié le potentiel antioxydant des triazolothiadiazines. Ces composés peuvent aider à protéger les cellules des dommages oxydatifs, ce qui est pertinent dans divers contextes de maladies .

- Les triazolothiadiazines ont été étudiées comme inhibiteurs enzymatiques. Elles présentent des effets inhibiteurs sur des enzymes telles que l'anhydrase carbonique, la cholinestérase, la phosphatase alcaline et la lipase. De plus, elles peuvent agir comme inhibiteurs de l'aromatase .

- Bien que des recherches supplémentaires soient nécessaires, les triazolothiadiazines ont été explorées pour leur potentiel antiviral. Leur capacité à interagir avec des cibles virales en fait des candidats intéressants pour des recherches plus approfondies .

Activité anticancéreuse

Propriétés antimicrobiennes

Effets analgésiques et anti-inflammatoires

Activité antioxydante

Inhibition enzymatique

Propriétés antivirales

En résumé, les triazolothiadiazines sont très prometteuses dans la conception et le développement de médicaments. Leurs activités pharmacologiques diversifiées en font des outils précieux pour le traitement de maladies multifonctionnelles. Les chercheurs continuent d'explorer leurs relations structure-activité et de mener des études in silico pour optimiser leur potentiel thérapeutique . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets for cancer therapy .

Mode of Action

It’s suggested that similar compounds can bind to their target kinases, inhibiting their activity . This inhibition can disrupt the signaling pathways these kinases are involved in, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

Similar compounds have been found to affect the c-met and vegfr-2 signaling pathways . These pathways are involved in cell growth, survival, and angiogenesis. By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit excellent antiproliferative activities against various cancer cell lines . They can inhibit the growth of these cells in a dose-dependent manner and induce apoptosis .

Orientations Futures

The future research directions could involve further exploration of the biological activity of this compound, as well as the synthesis of additional derivatives to optimize its properties. The [1,2,4]triazolo[4,3-a]pyridine scaffold has shown promise in drug design, discovery, and development , suggesting potential future applications for this compound.

Analyse Biochimique

Biochemical Properties

2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and, consequently, its activity .

Cellular Effects

The effects of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These effects are often dose-dependent and can vary between in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . For instance, the compound may be preferentially localized to certain cellular compartments, where it can exert its effects more effectively .

Subcellular Localization

The subcellular localization of 2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria . This localization is mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The specific localization can influence the compound’s ability to interact with its target biomolecules and exert its effects .

Propriétés

IUPAC Name |

2-[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N4/c10-9(11,12)6-2-1-5-16-7(3-4-13)14-15-8(6)16/h6H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUQOSNPMDXVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN=C(N2C1)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)

![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)

![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)

![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478994.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478996.png)

![8-(Methoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478997.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1478999.png)

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B1479000.png)